molecular formula C13H18NO7P B1671463 Ggstop CAS No. 926281-37-0

Ggstop

Cat. No. B1671463
CAS RN: 926281-37-0
M. Wt: 331.26 g/mol
InChI Key: NTFPDEDRMYYPAC-UHFFFAOYSA-N
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Description

GGsTop is a selective, irreversible γ-glutamyl transpeptidase (GGT) inhibitor . It displays no inhibitory effects on glutamine amidotransferases or asparagine synthetase . It suppresses oxidative stress by inhibiting GGT activation and prevents ischemia/reperfusion-induced acute kidney injury in rats in vivo .


Synthesis Analysis

Each stereoisomer of GGsTop was synthesized stereoselectively and their inhibitory activity against human GGT was evaluated . The l- and d-configurations of each stereoisomer were determined by a combination of a chiral pool synthesis and chiral HPLC analysis .


Molecular Structure Analysis

Based on a molecular modeling approach, the absolute configuration of the phosphorus atom of the active GGsTop isomers was postulated to be S . The S-isomers inhibited human GGT, while the R-isomers were inactive even at concentrations of 0.1mM .


Chemical Reactions Analysis

GGsTop is a potent, highly selective, and irreversible γ-glutamyl transpeptidase (GGT) inhibitor . With respect to the configuration of the α-carbon atom of the glutamate mimic, the l-isomer was ca. 8-fold more potent than the d-isomer .


Physical And Chemical Properties Analysis

GGsTop is soluble to 20 mM in water and to 50 mM in DMSO . Its molecular weight is 331.26 and its chemical formula is C13H18NO7P .

Scientific Research Applications

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Mechanism of Action

Target of Action

GGsTop, also known as Nahlsgen, is a potent, non-toxic, highly selective, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT) . GGT is an enzyme that plays a central role in mediating the redox balance of cells, and the detoxification of xenobiotics and reactive oxygen species (ROS) through glutathione metabolism .

Mode of Action

GGsTop covalently binds between the side chain oxygen of Thr-381 of human GGT1 (hGGT1) and the phosphate of GGsTop, resulting in an enzyme-inhibitor complex . This interaction inhibits the activity of GGT, suppressing the production of reactive oxygen species and inducing the production of collagen and elastin .

Biochemical Pathways

The inhibition of GGT by GGsTop affects the glutathione metabolism pathway. Glutathione, a tripeptide consisting of glutamic acid, cysteine, and glycine, is known to have many physiological actions such as a radical scavenger action, action as a coenzyme, and detoxification action by conjugation reaction to foreign substances . By inhibiting GGT, GGsTop prevents the breakdown of glutathione, thereby suppressing reactive oxygen species and promoting the production of collagen and elastin .

Result of Action

The inhibition of GGT by GGsTop has several molecular and cellular effects. It suppresses the production of reactive oxygen species, which are harmful to cells, and induces the production of collagen and elastin, which are beneficial for tissue repair and health . In a study on a mouse model of 5-Fluorouracil-induced oral mucositis, GGsTop promoted collagen production in oral mucosa and treated oral mucositis quickly and safely .

Action Environment

and hepatic ischemia-reperfusion injury. This suggests that GGsTop’s action, efficacy, and stability may be influenced by the disease environment and the presence of other treatments.

properties

IUPAC Name

2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPDEDRMYYPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Next, 0.72 g (1.12 mmol) of benzyl 2-(N-benzyloxycarbonylamino)-4-{[3-(benzyloxycarbonylmethyl)phenyl](methyl)phosphono}butanoate was dissolved in 24 mL of a solvent mixture of methanol and water at 5:1 and mixed with 200 mg of 5% palladium-carbon, and hydrogen gas was introduced at room temperature for 2.5 hours. Thereafter, the palladium-carbon was removed by Celite filtration and the filtrate was vacuum-concentrated and the residue was freeze-dried from water to obtain 2-amino-4-{[3-(carboxymethyl)phenyl] (methyl)phosphono}butanoic acid (0.19 g, yield 51%) as a colorless solid.
Name
benzyl 2-(N-benzyloxycarbonylamino)-4-{[3-(benzyloxycarbonylmethyl)phenyl](methyl)phosphono}butanoate
Quantity
0.72 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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